molecular formula C17H17FN4O2S B2530236 N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1171826-23-5

N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

カタログ番号 B2530236
CAS番号: 1171826-23-5
分子量: 360.41
InChIキー: WWOBLMSPLAHEAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated pyrazole carboxamide derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was achieved by condensing dimethylamine with a pyrazolo[1,5-a]pyrimidine intermediate, which was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization and saponification steps . Similarly, the synthesis of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives involved Michael addition, cyclization, Mannich reaction, and condensation with semicarbazides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using techniques such as X-ray crystallography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structures of two pyrazoline derivatives were determined and supported by IR, NMR, and mass spectral data . These techniques would be essential in confirming the molecular structure of "N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide" as well.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds synthesized. However, the biological activity assays suggest that these compounds can interact with biological targets, indicating that they may undergo chemical reactions or form complexes with enzymes or receptors in biological systems. The title compound from paper showed effective inhibition on the proliferation of some cancer cell lines, suggesting that it may participate in chemical reactions relevant to cancer therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their crystal packing, intermolecular interactions, and stability. For instance, the crystal packing of the pyrazoline derivative is stabilized by hydrogen bonds and weak intermolecular interactions . These properties are crucial for understanding the compound's behavior in a biological context and for optimizing its pharmacokinetic and pharmacodynamic profiles. The compound "this compound" would likely have similar properties that could be analyzed using comparable techniques.

科学的研究の応用

Metabolism and Disposition Studies

Metabolism and Disposition of SB-649868 : A study by Renzulli et al. (2011) on SB-649868, a compound with a structural component similar to fluorobenzo[d]thiazol, elucidates its metabolism and disposition in humans. SB-649868 is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study demonstrated extensive metabolism of the compound, with principal elimination via feces, highlighting the compound's metabolic pathways and potential implications for therapeutic use and environmental disposition Renzulli et al., 2011.

Pharmacokinetics in Cancer Treatment

Evaluation of Exposure Equivalence of Oral versus Intravenous Temozolomide : A study by Diez et al. (2009) evaluated the pharmacokinetics of temozolomide, indicating the importance of understanding how drugs distribute, metabolize, and are excreted in the body. This knowledge is crucial for optimizing drug delivery methods and dosing regimens in cancer treatment, underscoring the relevance of pharmacokinetic studies in drug development Diez et al., 2009.

Environmental and Health Impact

Mutagenic and Carcinogenic Significance of Nitro Aromatic Hydrocarbons : Research by Tokiwa et al. (1994) on the mutagenic and carcinogenic significance of nitro aromatic hydrocarbons highlights the environmental and health impacts of chemical pollutants. These findings are relevant to understanding the broader implications of chemical compounds on public health and the environment, emphasizing the need for studies on their safety and effects Tokiwa et al., 1994.

特性

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-21-13(7-8-19-21)16(23)22(10-11-4-3-9-24-11)17-20-15-12(18)5-2-6-14(15)25-17/h2,5-8,11H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOBLMSPLAHEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。